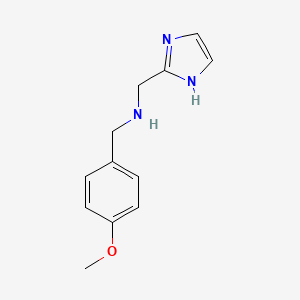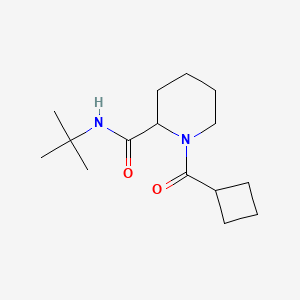![molecular formula C19H23NO2 B7563076 1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine, commonly known as BTF, is a chemical compound that has been widely studied for its potential use in scientific research. It is a selective serotonin receptor agonist, meaning that it has the ability to activate specific receptors in the brain that are involved in regulating mood, cognition, and behavior. In
Mécanisme D'action
BTF works by selectively activating the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. When BTF binds to this receptor, it triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of BTF in various neuropsychiatric disorders.
Biochemical and Physiological Effects
BTF has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of various neurotransmitters, such as dopamine, norepinephrine, and glutamate, which are involved in regulating mood, cognition, and behavior. BTF has also been shown to increase cortical activity and enhance neural plasticity, which may underlie its therapeutic effects in neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTF in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of activating this receptor without affecting other receptors in the brain. However, one of the limitations of using BTF is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on BTF. One area of interest is in understanding the molecular mechanisms underlying its therapeutic effects in neuropsychiatric disorders. Another area of interest is in developing new analogs of BTF that may have improved pharmacological properties, such as increased selectivity or potency. Additionally, there is a need for more research on the safety and toxicity of BTF, particularly in long-term use.
Méthodes De Synthèse
The synthesis of BTF involves several steps, starting with the preparation of 3-(benzyloxy)phenylboronic acid. This is then coupled with tetrahydrofuran-2-ylmethylamine to form the intermediate product, which is then reduced using lithium aluminum hydride to yield the final product. The synthesis of BTF is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
BTF has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and behavior. BTF has also been studied for its potential use in treating various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-N-[(3-phenylmethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-6-16(7-3-1)15-22-18-9-4-8-17(12-18)13-20-14-19-10-5-11-21-19/h1-4,6-9,12,19-20H,5,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMRPKRUAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7563000.png)
![[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
![N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B7563021.png)

![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
